molecular formula C9H15N B3038723 2,2-Diallylazetidine CAS No. 889939-55-3

2,2-Diallylazetidine

Cat. No. B3038723
CAS RN: 889939-55-3
M. Wt: 137.22 g/mol
InChI Key: KOZNKNLZYURHEC-UHFFFAOYSA-N
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Description

2,2-Diallylazetidine is a nitrogen-containing organic compound. It has a molecular formula of C9H15N and a molecular weight of 137.23 . The IUPAC name for this compound is 2,2-diallylazetidine .


Synthesis Analysis

The synthesis of azetidines, such as 2,2-Diallylazetidine, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is considered one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) in Drug Metabolism Studies

The use of nuclear magnetic resonance (NMR) techniques, particularly 19F NMR, has significantly contributed to the analysis of drug metabolism in vivo. This method, applicable to both animals and humans, offers a non-invasive way to trace the metabolic fate of administered substances, including drugs. It's particularly advantageous due to the absence of background from endogenous compounds and the intense NMR signals generated by 19F. An example of this application can be seen in the study of 5-fluorouracil metabolism in tumors and liver using 19F NMR, demonstrating the method's potential in monitoring drug metabolism effectively (Stevens et al., 1984).

Role in Antibacterial Materials

New copolymers containing guanidine groups, such as 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride, have been developed for their antibacterial properties. These guanidinium polyelectrolytes have shown efficacy in controlling both Gram-positive and Gram-negative bacteria. The chemical modification of these polymers can lead to various biocide polymeric guanidinium salts, offering promising applications in the field of antibacterial materials (Gorbunova, Lemkina, & Borisova, 2018).

Insights into Chemical Interactions and Kinetics

Computational analysis of multistep chemical reactions has been applied to understand interactions involving similar compounds. For instance, the interaction between 2'-deoxycytidine and cis-2-butene-1,4-dial, a furan metabolite, was analyzed using this approach. The method includes predicting reaction mechanisms, calculating Gibbs free energies, and converting barrier energies to rate constants. This approach is valuable for understanding the key roles compounds like cis-2-butene-1,4-dial play in processes like furan-induced carcinogenesis (Sviatenko et al., 2014).

Exploration of Drug Discovery and Molecular Biology

Azetidines, closely related to 2,2-diallylazetidine, have been a focus in drug discovery due to their unique chemical space. The synthesis of 3,3-diarylazetidines, for example, involves a calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols. These compounds can be further modified to create drug-like compounds, showcasing the potential of azetidines in medicinal chemistry and molecular biology applications (Denis et al., 2018).

Safety and Hazards

The safety data sheet for 2,2-Diallylazetidine indicates that it may cause skin irritation (H315), serious eye damage (H319), and may be harmful if inhaled (H335) . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2,2-bis(prop-2-enyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-3-5-9(6-4-2)7-8-10-9/h3-4,10H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNKNLZYURHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCN1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307485
Record name 2,2-Di-2-propen-1-ylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diallylazetidine

CAS RN

889939-55-3
Record name 2,2-Di-2-propen-1-ylazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Di-2-propen-1-ylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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